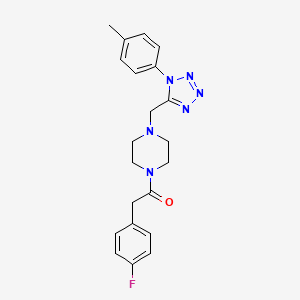

2-(4-fluorophenyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN6O/c1-16-2-8-19(9-3-16)28-20(23-24-25-28)15-26-10-12-27(13-11-26)21(29)14-17-4-6-18(22)7-5-17/h2-9H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULXRDUTJKCGDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone , often referred to as a novel bioactive molecule, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, providing insights from various studies and synthesizing findings from diverse sources.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This compound features a 4-fluorophenyl group, a tetrazole moiety, and a piperazine ring, contributing to its pharmacological profile. The presence of these functional groups is crucial for its interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action, primarily involving:

- Inhibition of COX Enzymes : Similar compounds have shown activity against cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, derivatives with similar structures have been reported to inhibit COX-II with significant potency (IC50 values ranging from 0.011 μM to 7.07 μM) .

- Anti-inflammatory Activity : Compounds with a pyrazole or tetrazole structure often demonstrate anti-inflammatory effects. Studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations .

- Antimicrobial Properties : Some derivatives have displayed antimicrobial activity against various bacterial strains and fungi, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes the biological activities reported for similar compounds and their derivatives:

| Compound Type | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Pyrazole Derivatives | COX-II Inhibition | 0.011 - 7.07 | |

| Tetrazole Derivatives | Anti-inflammatory | Up to 85% inhibition | |

| Piperazine Derivatives | Antimicrobial | Varies |

Study 1: COX Inhibition

A study focused on the synthesis of pyrazole-linked compounds demonstrated that several derivatives exhibited strong inhibition of COX enzymes, with one compound achieving an IC50 of 0.011 μM against COX-II, significantly surpassing the standard drug Rofecoxib . These findings suggest that the target compound may exhibit similar or enhanced inhibitory effects.

Study 2: Anti-inflammatory Effects

In another investigation, a series of tetrazole derivatives were synthesized and tested for their anti-inflammatory properties. One compound showed over 70% inhibition of TNF-α at a concentration of 10 µM, indicating the potential effectiveness of the target compound in managing inflammatory conditions .

Study 3: Antimicrobial Activity

Research on piperazine derivatives indicated promising antimicrobial activities against strains such as E. coli and Staphylococcus aureus. The target compound's structural similarities suggest it may possess comparable antimicrobial efficacy .

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for this compound?

Answer:

The compound is synthesized via multi-step protocols involving:

Coupling Reactions : Reacting fluorophenyl-containing intermediates with piperazine derivatives under reflux conditions using ethanol or dichloromethane as solvents. Potassium carbonate is often employed as a base to facilitate substitutions .

Tetrazole Functionalization : Introducing the tetrazole moiety via cycloaddition reactions with nitriles or azides, followed by purification via column chromatography (EtOAc/petroleum ether) .

Optimization : Design of Experiments (DoE) and flow chemistry techniques (e.g., continuous-flow reactors) can enhance yield and reproducibility. Statistical modeling, as demonstrated in Omura-Sharma-Swern oxidations, improves reaction efficiency .

Basic: Which characterization techniques are essential for confirming the structure and purity of this compound?

Answer:

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as shown in pyrazoline derivatives with similar fluorophenyl and piperazine motifs .

- HPLC : Validates purity (>95%) using C18 columns with acetonitrile/water gradients. Retention times and peak symmetry are critical for quality assessment .

- Spectroscopy : H/C NMR for functional group analysis, and HRMS for molecular weight confirmation.

Advanced: How should researchers design bioactivity assays to evaluate antimicrobial or anticancer potential?

Answer:

- In Vitro Screening :

- Antimicrobial : Use broth microdilution assays (e.g., MIC determination against Staphylococcus aureus or E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

- Mechanistic Studies : Assess enzyme inhibition (e.g., diacylglycerol kinase) using fluorogenic substrates .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorophenyl, tetrazole) and compare bioactivity trends .

Advanced: How can contradictions between in vitro and in vivo activity data be resolved?

Answer:

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .

- Solubility Enhancement : Use prodrug strategies (e.g., esterification) or nanoformulations to improve bioavailability .

- Pharmacokinetic Profiling : Track compound distribution via LC-MS/MS in plasma/tissue samples to correlate exposure with efficacy .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

- Flow Chemistry : Reduces side reactions in exothermic steps (e.g., cycloadditions) and enables precise temperature control .

- Catalytic Systems : Use palladium or copper catalysts for cross-couplings to minimize byproducts .

- Statistical Modeling : Response Surface Methodology (RSM) identifies optimal reagent ratios and reaction times .

Advanced: How to conduct SAR studies focusing on fluorophenyl and tetrazole groups?

Answer:

- Substituent Variation :

- Replace the fluorophenyl group with chlorophenyl or methoxyphenyl analogs to assess electronic effects .

- Modify the tetrazole ring (e.g., methyltetrazole) to study steric influences .

- Biological Testing : Compare modified compounds in enzyme inhibition (e.g., COX-2) or receptor binding assays .

- Computational Modeling : Use DFT calculations to predict binding affinities and guide synthetic priorities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.